molecular formula C22H32ClN3O3 B1191770 GSK2820151

GSK2820151

Cat. No.: B1191770
Attention: For research use only. Not for human or veterinary use.
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Description

GSK2820151 is a potent, orally available small-molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). It binds competitively to the acetylated lysine recognition sites of BET bromodomains, disrupting their interaction with chromatin and suppressing transcription of oncogenes such as MYC and BCL-2. Preclinically, this compound demonstrated robust anti-proliferative activity in solid tumor cell lines (e.g., prostate, breast, and lung cancers) and efficacy in xenograft models .

A Phase I clinical trial (NCT02630251) evaluated its safety, pharmacokinetics (PK), and pharmacodynamics (PD) in advanced or recurrent solid tumors. However, the trial was terminated to prioritize the development of GSK525762 (I-BET762), another BET inhibitor with a more favorable risk-benefit profile . Despite its discontinuation, this compound remains a key reference compound for BET inhibitor research due to its unique structural class and preclinical validation .

Properties

Molecular Formula

C22H32ClN3O3

Appearance

Solid powder

Synonyms

GSK2820151;  GSK-2820151;  GSK 2820151.; Unknown

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar BET Inhibitors

The following table summarizes key BET inhibitors in clinical development, with a focus on structural, mechanistic, and clinical distinctions:

Compound Sponsor Target Clinical Phase Tumor Types Key Differentiators
GSK2820151 GlaxoSmithKline BRD2/3/4, BRDT Phase I (Terminated) Solid tumors Pan-BET inhibitor; terminated due to prioritization of GSK525762 .
GSK525762 GlaxoSmithKline BRD2/3/4 Phase I/II Solid/hematologic tumors Superior PK/PD profile; active in NUT midline carcinoma and castration-resistant prostate cancer .
INCB054329 Incyte BRD4 Phase I/II (Terminated) Advanced malignancies Structurally distinct; terminated due to pharmacokinetic challenges .
OTX015/MK-8628 Merck BRD2/3/4 Phase II Hematologic/solid tumors Orally bioavailable; shows activity in MYC-driven cancers and AML .
BAY 1238097 Bayer BRD2/3/4 + NF-κB/TLR pathways Phase I (Terminated) Solid/hematologic tumors Dual targeting of BET and inflammatory pathways; terminated for undisclosed reasons .
TEN-010 Tensha Therapeutics BRD2/3/4 Phase I NUT carcinoma, solid tumors JQ1 derivative with improved half-life; limited efficacy in solid tumors .

Structural and Mechanistic Differences

  • Pan-BET vs. Selective Inhibitors: this compound is a pan-BET inhibitor, non-selectively targeting all BET family members, which may contribute to reversible side effects (e.g., thrombocytopenia, fatigue) observed in early trials .
  • Dual Mechanisms : BAY 1238097 uniquely inhibits BET proteins and NF-κB/TLR/JAK/STAT signaling, broadening its anti-tumor scope but increasing toxicity risks .

Clinical Progress and Outcomes

  • Terminated Trials : Both this compound and INCB054329 were halted due to strategic (prioritization of GSK525762) and pharmacokinetic issues, respectively . In contrast, OTX015/MK-8628 advanced to Phase II for hematologic malignancies, demonstrating a 20% response rate in refractory AML .

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